molecular formula C23H18N4O3S B7476956 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide

4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide

Cat. No.: B7476956
M. Wt: 430.5 g/mol
InChI Key: VIRUQQVJJXDYJI-UHFFFAOYSA-N
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Description

4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide is a synthetic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring The final step involves the acylation of the amino group with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation . The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide is unique due to the presence of both the quinazoline and benzamide moieties, which contribute to its distinct biological activities. The sulfanylacetyl group further enhances its chemical reactivity and potential for modification .

Properties

IUPAC Name

4-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c24-21(29)15-10-12-16(13-11-15)25-20(28)14-31-23-26-19-9-5-4-8-18(19)22(30)27(23)17-6-2-1-3-7-17/h1-13H,14H2,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRUQQVJJXDYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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